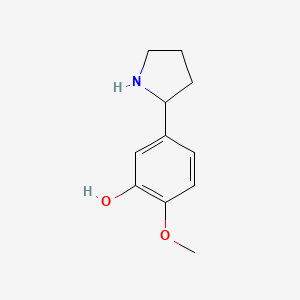
2-Methoxy-5-(pyrrolidin-2-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-5-(pyrrolidin-2-yl)phenol is an organic compound characterized by a methoxy group at the second position and a pyrrolidinyl group at the fifth position on a phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(pyrrolidin-2-yl)phenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available phenol derivatives.
Methoxylation: Introduction of the methoxy group can be achieved through methylation of the phenol using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Pyrrolidinylation: The pyrrolidinyl group is introduced via a nucleophilic substitution reaction. This can be done by reacting the methoxyphenol with pyrrolidine under basic conditions, often using a catalyst like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) would be essential to optimize the synthesis.
化学反应分析
Types of Reactions
Oxidation: The phenolic group can undergo oxidation to form quinones.
Reduction: The compound can be reduced to modify the pyrrolidinyl group, potentially forming secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Secondary amines and reduced phenolic compounds.
Substitution: Halogenated phenols and other substituted aromatic compounds.
科学研究应用
Chemistry
In chemistry, 2-Methoxy-5-(pyrrolidin-2-yl)phenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
Industrially, this compound can be used in the production of advanced materials, including polymers and resins, due to its reactive functional groups.
作用机制
The mechanism by which 2-Methoxy-5-(pyrrolidin-2-yl)phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and electron donation, while the pyrrolidinyl group can enhance binding affinity through hydrophobic interactions and steric effects.
相似化合物的比较
Similar Compounds
2-Methoxyphenol: Lacks the pyrrolidinyl group, making it less versatile in biological applications.
5-(Pyrrolidin-2-yl)phenol: Lacks the methoxy group, which may reduce its reactivity in certain chemical reactions.
2-Methoxy-5-(morpholin-4-yl)phenol: Contains a morpholine ring instead of pyrrolidine, which can alter its chemical and biological properties.
Uniqueness
2-Methoxy-5-(pyrrolidin-2-yl)phenol is unique due to the combination of its methoxy and pyrrolidinyl groups, providing a balance of hydrophilic and hydrophobic properties. This dual functionality enhances its potential in various applications, from drug development to material science.
属性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC 名称 |
2-methoxy-5-pyrrolidin-2-ylphenol |
InChI |
InChI=1S/C11H15NO2/c1-14-11-5-4-8(7-10(11)13)9-3-2-6-12-9/h4-5,7,9,12-13H,2-3,6H2,1H3 |
InChI 键 |
JUQQXGOGFNGPRY-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)C2CCCN2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(10Z)-3,17-dihydroxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),10,14(18),15-heptaen-9-one](/img/structure/B12097498.png)
![4-fluoro-2-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12097499.png)

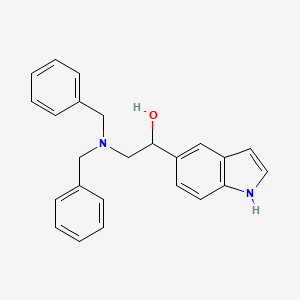

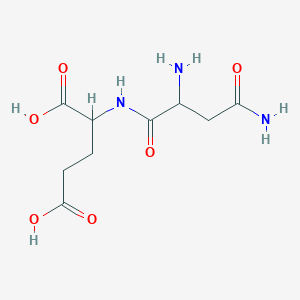


![1-([4-((2S)Pyrrolidin-2-YL)phenyl]sulfonyl)-4-chlorobenzene](/img/structure/B12097532.png)
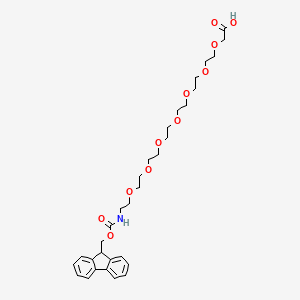
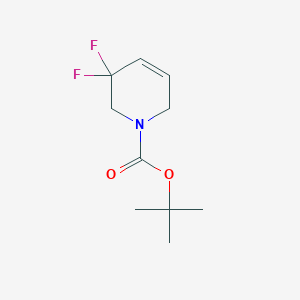
![7-Methyl-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B12097555.png)
![3-(1H-imidazol-5-yl)-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoic acid](/img/structure/B12097565.png)

